molecular formula C18H19NO3 B8589947 Methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate

Methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate

Cat. No. B8589947
M. Wt: 297.3 g/mol
InChI Key: BILRTQMUSHSRSR-UHFFFAOYSA-N
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Patent
US09096518B2

Procedure details

To a mixture of methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate (0.82 g, 2.76 mmol) and 20% palladium hydroxide on carbon (0.194 g, 0.276 mmol) in methanol (25 mL) was added concentrated HCl (0.41 mL, 0.11 mmol). The mixture was degassed and stirred under a balloon atmosphere of H2 for two days. Additional 20% palladium hydroxide on carbon (0.08 g, 0.11 mmol) was then added and the reaction was continued for an additional day. The insolubles were removed via filtration through Clite and the solution was concentrated. Further drying under vacuum afforded a white powder (0.527 g, 91%). LCMS: (FA) ES+ 179. 1H NMR (d6-DMSO, 400 MHz) δ 9.71 (br s, 2H), 8.01 (s, 1H), 7.96 (d, J=8.0 Hz, 1H), 7.55 (d, J=7.7 Hz 2H), 4.56 (d, J=6.0 Hz, 4H), 3.87 (s, 3H).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.194 g
Type
catalyst
Reaction Step One
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
0.08 g
Type
catalyst
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[C:13]([C:17]([O:19][CH3:20])=[O:18])[CH:14]=3)[CH2:9]2)=CC=1.[ClH:23]>CO.[OH-].[OH-].[Pd+2]>[ClH:23].[CH2:9]1[C:10]2[C:15](=[CH:14][C:13]([C:17]([O:19][CH3:20])=[O:18])=[CH:12][CH:11]=2)[CH2:16][NH:8]1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
COC1=CC=C(CN2CC3=CC=C(C=C3C2)C(=O)OC)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
0.194 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.08 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a balloon atmosphere of H2 for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
WAIT
Type
WAIT
Details
the reaction was continued for an additional day
CUSTOM
Type
CUSTOM
Details
The insolubles were removed via filtration through Clite
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
Further drying under vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Cl.C1NCC2=CC(=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.527 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 2242.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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